

Performance Benchmark Analysis: Ass234 Selective Kinase Inhibitor

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Compound of Interest		
Compound Name:	Ass234	
Cat. No.:	B15619245	Get Quote

This guide provides a comparative performance analysis of the novel selective kinase inhibitor, **Ass234**, against the established multi-kinase inhibitor, U0126. The data presented herein demonstrates the enhanced selectivity and potency of **Ass234** for its intended target, Mitogen-Activated Protein Kinase 1 (MAPK1), a critical component of the RAS/MAPK signaling pathway frequently dysregulated in human cancers. This document is intended for researchers, scientists, and drug development professionals evaluating next-generation kinase inhibitors.

Quantitative Performance Comparison

The inhibitory activity of **Ass234** and U0126 was assessed against a panel of five closely related kinases to determine their respective potency and selectivity. The half-maximal inhibitory concentration (IC50), a standard measure of inhibitor effectiveness, was determined for each compound against each kinase. The results, summarized in the table below, highlight **Ass234**'s superior selectivity for MAPK1.

Kinase Target	Ass234 IC50 (nM)	U0126 IC50 (nM)
MAPK1 (ERK2)	5	70
MAPK3 (ERK1)	350	100
MAPK8 (JNK1)	> 10,000	> 10,000
ΜΑΡΚ14 (p38α)	> 10,000	> 10,000
MEK1	1,200	50



Experimental Protocols

The IC50 values presented above were determined using an in vitro kinase activity assay. The detailed methodology is provided to ensure reproducibility and accurate comparison.

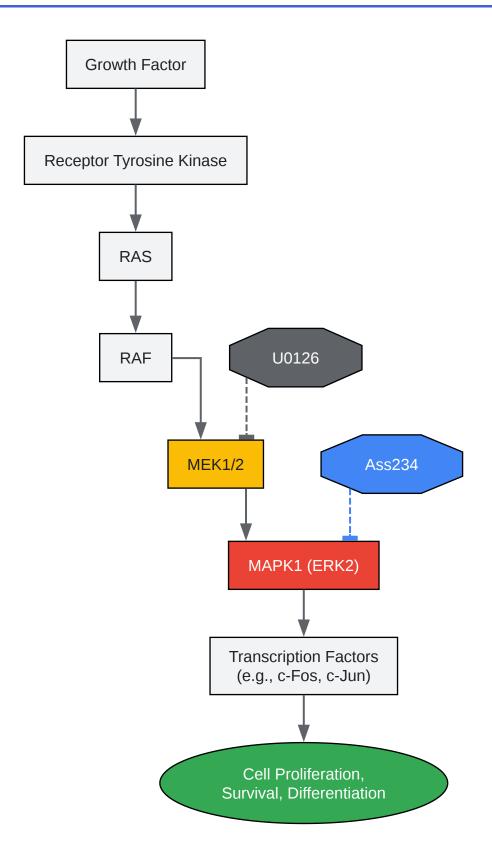
In Vitro Kinase Assay Protocol:

- Reagent Preparation: All reagents, including recombinant human kinases (MAPK1, MAPK3, MAPK8, MAPK14, MEK1), ATP, and a universal kinase substrate (e.g., Myelin Basic Protein), were prepared in a standard kinase assay buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).
- Compound Dilution: A 10-point serial dilution of Ass234 and U0126 was prepared in 100% DMSO, followed by a further dilution into the kinase assay buffer.
- Kinase Reaction: The kinase reaction was initiated by adding ATP to a mixture of the kinase, the substrate, and the diluted inhibitor. The final reaction volume was 25 μ L.
- Incubation: The reaction mixture was incubated for 60 minutes at 30°C to allow for substrate phosphorylation.
- Detection: The amount of phosphorylated substrate was quantified using a luminescencebased assay system, which measures the amount of ATP remaining in the well after the kinase reaction. A decrease in signal corresponds to higher kinase activity.
- Data Analysis: The raw luminescence data was converted to percent inhibition relative to a no-inhibitor control. The IC50 values were then calculated by fitting the percent inhibition data to a four-parameter logistic curve using specialized data analysis software.

Visualizations

The following diagrams illustrate the relevant biological pathway and the experimental workflow.









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